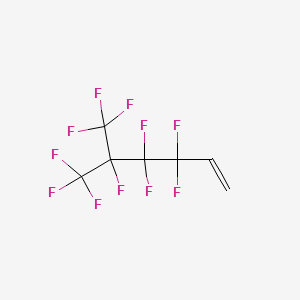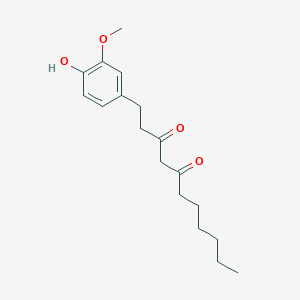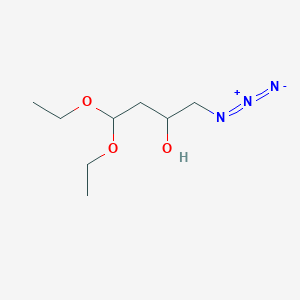
3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a carbonitrile group and a 4-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- typically involves the reaction of cyclohexene with a nitrile source in the presence of a catalyst. One common method is the hydrocyanation of cyclohexene using hydrogen cyanide in the presence of a nickel catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used, such as amides or ethers.
Applications De Recherche Scientifique
3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions. The cyclohexene ring provides structural stability and influences the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Cyclohexene-1-carbonitrile: Lacks the 4-methylphenyl substituent, making it less sterically hindered.
4-Methyl-3-cyclohexene-1-carbonitrile: Similar structure but with different substituent positions, affecting its reactivity and applications.
Propriétés
Numéro CAS |
185459-34-1 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
6-(4-methylphenyl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-3,6-9,13-14H,4-5H2,1H3 |
Clé InChI |
DCXAMSGTAOWBRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC=CCC2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



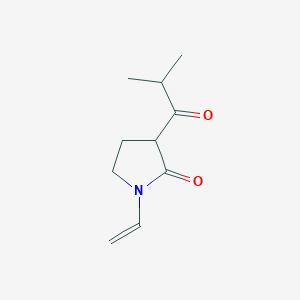
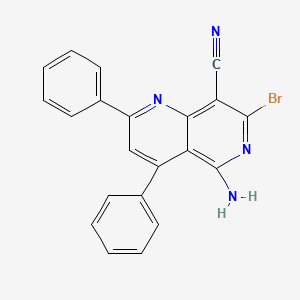

![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
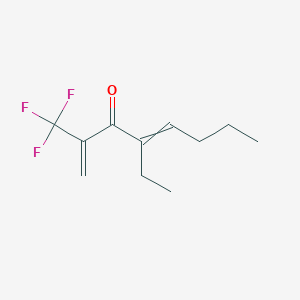
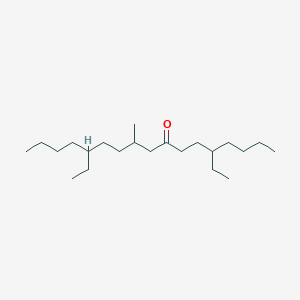
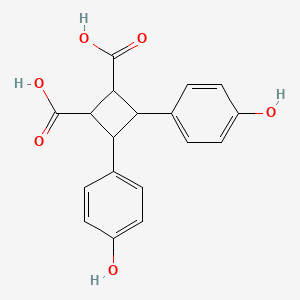

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
